N-(2,4-DINITROPHENYL)-L-SERINE
N-(2,4-DINITROPHENYL)-L-SERINE
N-(2,4-dinitrophenyl)-L-serine is the L-stereoisomer of N-(2,4-dinitrophenyl)serine, an L-serine derivative having a 2,4-dinitrophenyl) substituent on nitrogen. It is a C-nitro compound and a L-serine derivative. It contains a hydroxymethyl group.
Brand Name:
Vulcanchem
CAS No.:
1655-64-7
VCID:
VC0167897
InChI:
InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15)/t7-/m0/s1
SMILES:
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O
Molecular Formula:
C9H9N3O7
Molecular Weight:
271.18 g/mol
N-(2,4-DINITROPHENYL)-L-SERINE
CAS No.: 1655-64-7
Main Products
VCID: VC0167897
Molecular Formula: C9H9N3O7
Molecular Weight: 271.18 g/mol
CAS No. | 1655-64-7 |
---|---|
Product Name | N-(2,4-DINITROPHENYL)-L-SERINE |
Molecular Formula | C9H9N3O7 |
Molecular Weight | 271.18 g/mol |
IUPAC Name | (2S)-2-(2,4-dinitroanilino)-3-hydroxypropanoic acid |
Standard InChI | InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15)/t7-/m0/s1 |
Standard InChIKey | SBQZBOCQYMVLTC-ZETCQYMHSA-N |
Isomeric SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CO)C(=O)O |
SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O |
Description | N-(2,4-dinitrophenyl)-L-serine is the L-stereoisomer of N-(2,4-dinitrophenyl)serine, an L-serine derivative having a 2,4-dinitrophenyl) substituent on nitrogen. It is a C-nitro compound and a L-serine derivative. It contains a hydroxymethyl group. |
PubChem Compound | 96800 |
Last Modified | Nov 11 2021 |
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